

Application Note: Analytical Characterization of 2-Chloro-3,6-difluorocinnamic Acid

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Compound of Interest

Compound Name: 2-Chloro-3,6-difluorocinnamic acid

CAS No.: 261762-48-5

Cat. No.: B1588211

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Introduction & Scope

2-Chloro-3,6-difluorocinnamic acid is a critical fluorinated building block, primarily utilized in the synthesis of advanced pharmaceutical intermediates, including fluoroquinolone antibiotics and novel agrochemicals.[1] Its structure features a cinnamic acid backbone decorated with a specific halogenation pattern (2-Cl, 3,6-F₂) that imparts unique steric and electronic properties. [1]

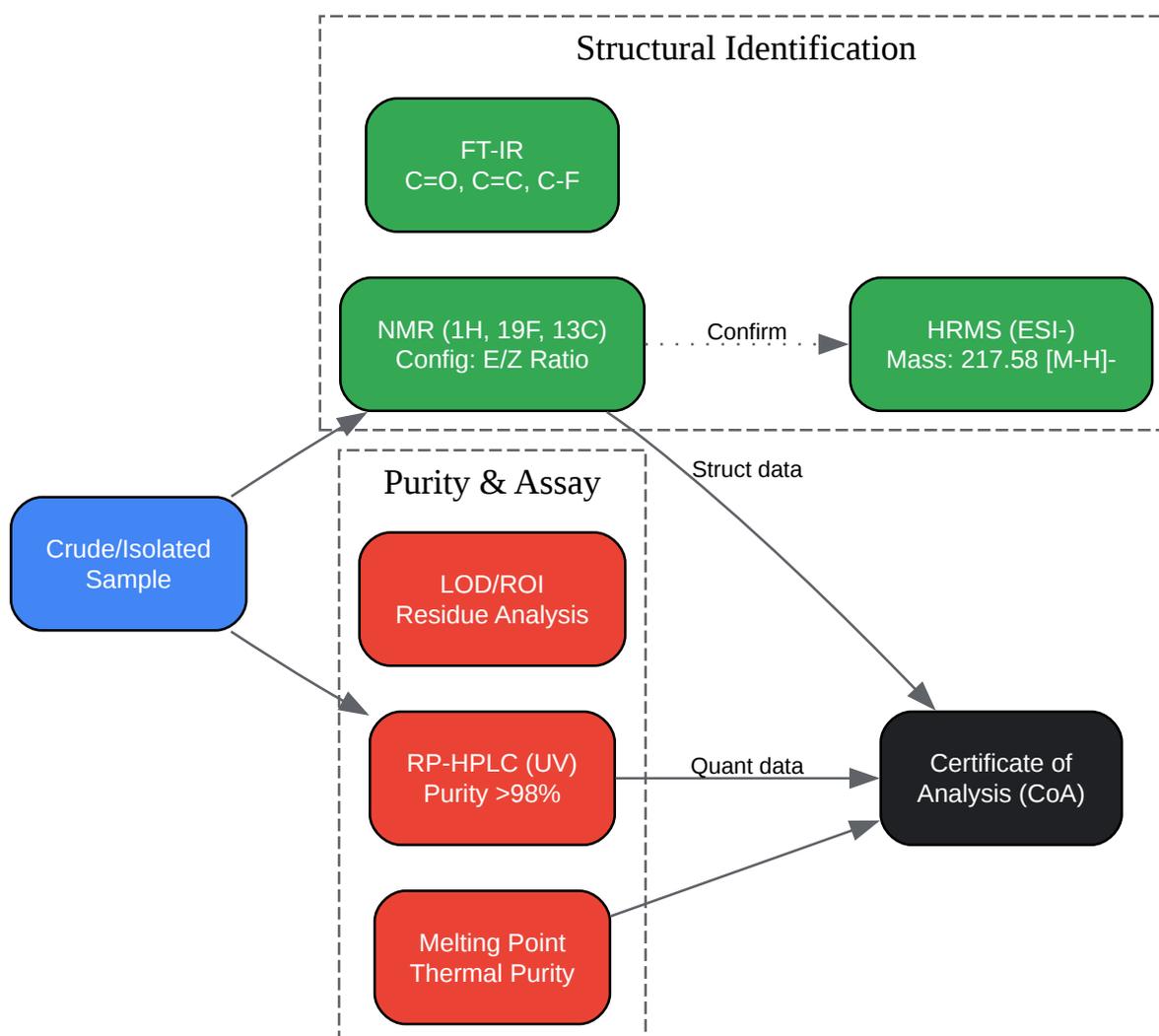
The presence of the electron-withdrawing fluorine atoms and the carboxylic acid moiety necessitates specific analytical conditions to prevent peak tailing in chromatography and to accurately resolve coupling constants in spectroscopy. This guide provides a self-validating workflow for the complete characterization of this compound.

Critical Quality Attributes (CQAs)

- Identity: Confirmation of the 2-Cl, 3,6-F₂ substitution pattern and trans (E) configuration.
- Purity: Quantification of the cis (Z) isomer and residual starting materials (e.g., 2-chloro-3,6-difluorobenzaldehyde).[1]
- Assay: Weight-based potency (typically >98.0%).[1]

Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing the material, distinguishing between release testing (routine) and structural elucidation (R&D).



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Figure 1: Integrated analytical workflow for the characterization of fluorinated cinnamic acid derivatives.

Physicochemical Profiling

Before instrumental analysis, fundamental physical properties must be established to guide solvent selection and handling.

Property	Value / Observation	Method
Appearance	White to off-white crystalline powder	Visual
Molecular Weight	218.58 g/mol	Calculated
Melting Point	Predicted:[1] 145–155 °C (Distinct from benzoic acid analog ~126°C)	Capillary (DSC preferred)
Solubility	Soluble: DMSO, Methanol, Acetonitrile Sparingly Soluble: Water, Hexane	Gravimetric
pKa	~4.0 (Carboxylic acid)	Potentiometric Titration

Expert Insight: The presence of ortho-fluorine atoms often lowers the pKa compared to unsubstituted cinnamic acid (pKa 4.44), making the molecule more acidic.[1] This dictates the need for buffered mobile phases in HPLC.

Protocol: High-Performance Liquid Chromatography (HPLC)[1][2]

This method is designed to separate the target trans-cinnamic acid from its cis-isomer and the starting material (2-chloro-3,6-difluorobenzaldehyde).[1]

Method Parameters[2][3][4][5]

- Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290).
- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[1]
 - Why: A standard C18 provides sufficient hydrophobic retention. 3.5 µm particle size balances resolution and backpressure.
- Mobile Phase A: 0.1% Phosphoric Acid () in Water.[1]

- Why: Acidic pH (~2.5) suppresses ionization of the carboxylic acid (), ensuring the analyte remains neutral.[1] This prevents peak tailing and improves retention.
- Mobile Phase B: Acetonitrile (HPLC Grade).[1]
- Flow Rate: 1.0 mL/min.[2]
- Column Temp: 30°C.
- Detection: 275 nm (Primary), 220 nm (Secondary).[1]
 - Why: Cinnamic acids have a strong transition around 270-280 nm.[1]
- Injection Volume: 5–10 µL.

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	90	10	Equilibration
15.0	10	90	Linear Gradient
20.0	10	90	Wash
20.1	90	10	Re-equilibration
25.0	90	10	End

Sample Preparation

- Diluent: 50:50 Water:Acetonitrile.
- Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, dilute to volume with Water. (Conc: 1.0 mg/mL).[2]
- Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

System Suitability Criteria

- Tailing Factor:

(Critical for acidic compounds).[1]

- Theoretical Plates:

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- Resolution:

between the main peak and any nearest impurity (likely the cis-isomer).[1]

Protocol: Spectroscopic Identification (NMR)

Nuclear Magnetic Resonance is the definitive method for confirming the regiochemistry of the fluorine and chlorine substituents.

Sample Preparation[2][3][5][6]

- Solvent: DMSO-

is preferred over

due to the polarity of the carboxylic acid and to prevent dimerization effects.

- Concentration: ~10 mg in 0.6 mL DMSO-

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Expected Spectral Features (¹H NMR, 400 MHz)

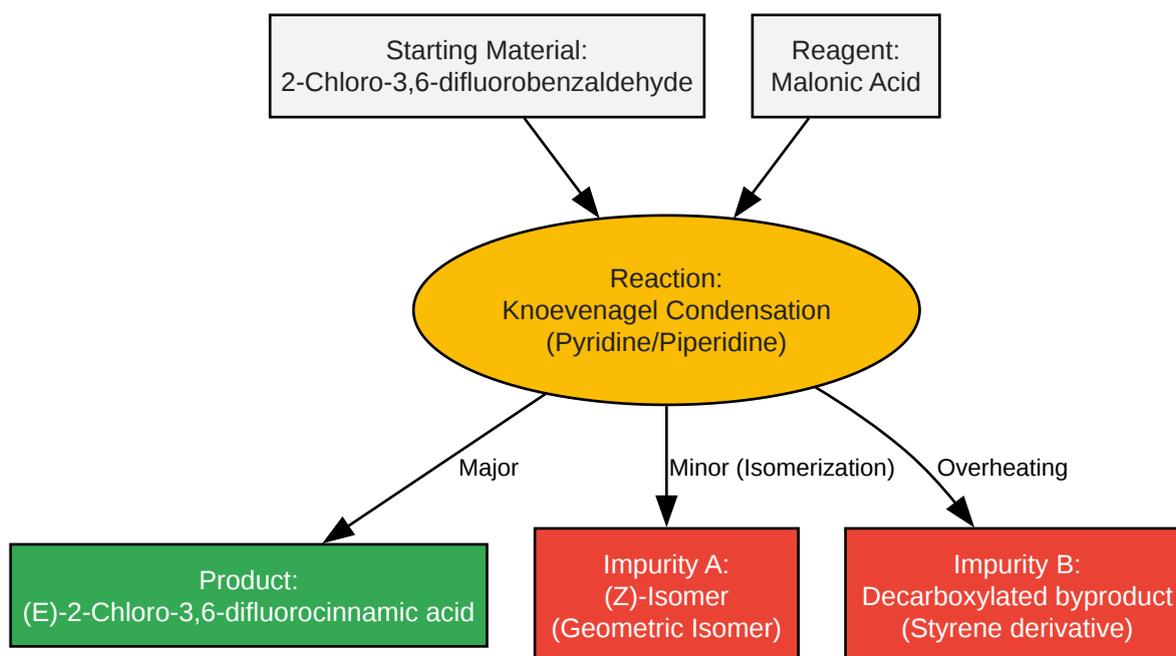
Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
12.5 - 13.0	Broad Singlet	1H	-COOH	Exchangeable acidic proton.[1]
7.60 - 7.80	Doublet (Hz)	1H	Vinyl	Large coupling indicates trans (E) geometry.[1]
7.40 - 7.55	Multiplet	1H	Ar-H (C4/C5)	Complex splitting due to H-F coupling ().[1]
7.10 - 7.30	Multiplet	1H	Ar-H (C4/C5)	Complex splitting.[1]
6.50 - 6.70	Doublet (Hz)	1H	Vinyl	Coupled to .

F NMR Analysis[1]

- Objective: Confirm the 3,6-difluoro pattern.
- Pattern: Two distinct signals will be observed.[3][4]
 - F-3: Likely a triplet-of-doublets or multiplet due to coupling with H-4 and F-6.[1]
 - F-6: Distinct chemical shift due to ortho-position relative to the acrylate side chain.[1]
 - Note: Decoupling (F{ H}) simplifies the spectrum to two singlets to confirm the fluorine count.[1]

Impurity Fate Mapping

Understanding the synthesis (typically Knoevenagel condensation) allows for predictive impurity monitoring.



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Figure 2: Impurity origin map.[1] Impurity A (Z-isomer) is the most critical to control via crystallization or chromatography.[1]

Mass Spectrometry Protocol

For confirmation of molecular weight and fragmentation.

- Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (-).[1]
 - Reasoning: Carboxylic acids deprotonate easily (), offering better sensitivity than positive mode.[1]
- Target Mass:
 - Monoisotopic Mass: ~218.01

- Observed Ion (): 217.0^[1]
- Isotope Pattern: Look for the characteristic Chlorine isotope pattern ().^[1] The mass spectrum should show peaks at 217 and 219 with a 3:1 intensity ratio.

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Cinnamic Acid Derivatives. [\[Link\]](#)^[1]
- MDPI. Cinnamic Acid Derivatives and Their Biological Efficacy. (Context on biological relevance of fluorinated derivatives). [\[Link\]](#)^[1]

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